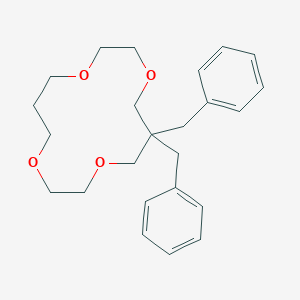

Dibenzyl-14-crown-4

Description

Propriétés

IUPAC Name |

6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMUFHBMXZLDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399929 | |

| Record name | Lithium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-21-7 | |

| Record name | Lithium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Dibenzyl-14-crown-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dibenzyl-14-crown-4 (6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane), a crown ether derivative with notable selectivity for lithium ions. This document details the experimental protocol for its synthesis, presents key characterization data in a structured format, and includes visualizations to elucidate the synthetic workflow and analytical logic.

Introduction

This compound, with the chemical name 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, is a lipophilic crown ether that has garnered interest primarily for its application as a neutral carrier in lithium-selective electrodes.[1][2] Its molecular structure, featuring a 14-membered crown ether ring with two benzyl (B1604629) groups, imparts a specific three-dimensional cavity size that is well-suited for the complexation of the lithium cation (Li⁺). The benzyl substituents enhance its lipophilicity, making it suitable for incorporation into polymeric membranes used in electrochemical sensors. This guide serves as a practical resource for the preparation and verification of this important ionophore.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for the preparation of ethers, including macrocyclic polyethers.[3] The general strategy involves the reaction of a diol with a dihalide or ditosylate under basic conditions.

Experimental Protocol

The following protocol is based on established methods for the synthesis of substituted crown ethers and is adapted for the specific preparation of this compound.

Materials:

-

3,3-Dibenzyl-1,5-dichloro-3-oxapentane

-

Triethylene glycol

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: A solution of triethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Deprotonation: Powdered sodium hydroxide (2.2 equivalents) is added to the stirred solution, and the mixture is heated to reflux for 1 hour to form the disodium (B8443419) salt of triethylene glycol.

-

Cyclization: A solution of 3,3-dibenzyl-1,5-dichloro-3-oxapentane (1 equivalent) in anhydrous THF is added dropwise to the refluxing mixture over a period of 4-6 hours. The reaction is maintained at reflux for an additional 24 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The key quantitative data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₂O₄ |

| Molecular Weight | 384.51 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 97 - 103 °C |

| Yield | Typically 40-50% |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.35 (m, 10H, Ar-H), 3.65 (s, 8H, OCH₂CH₂O), 2.80 (s, 4H, Ar-CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 138.5, 130.0, 128.2, 126.5, 71.0, 68.5, 42.0 |

| IR (KBr, cm⁻¹) | 3060, 3030, 2920, 2860, 1495, 1450, 1120 |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₂₄H₃₃O₄: 385.2379, found 385.2375 |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization Logic

This diagram shows the relationship between the analytical techniques and the information they provide for the characterization of this compound.

Caption: Logic diagram for the characterization of this compound.

References

Dibenzyl-14-crown-4: An In-Depth Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl-14-crown-4, systematically named 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, is a synthetic macrocyclic polyether belonging to the crown ether family. These molecules are renowned for their ability to selectively bind cations within their central cavity, a property governed by the size of the macrocycle, the nature of the heteroatoms, and the substituents on the ring. This compound, with its 14-membered ring containing four oxygen atoms, exhibits a pronounced selectivity for the lithium ion (Li⁺). This specificity has led to its primary application as an ionophore in ion-selective electrodes (ISEs) for the precise measurement of lithium concentrations, a critical parameter in both clinical diagnostics and industrial processes. Understanding the molecular structure and conformational dynamics of this compound is paramount to elucidating the mechanism of its ion selectivity and to the rational design of new, more effective ionophores.

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon available crystallographic data of closely related analogues, spectroscopic methods, and its principal application.

Molecular Structure and Conformation

While a specific crystal structure for this compound is not publicly available, extensive structural studies have been conducted on the closely related dibenzo-14-crown-4 (DB14C4) . The structural rigidity imposed by the two benzo groups in DB14C4 suggests that it is a "preorganized" ligand for metal ions, particularly Li⁺.[1] The conformation of the free DB14C4 ligand has been found to be remarkably similar to that of the complexed ligand, indicating that the molecule does not need to undergo significant conformational changes to bind the cation.[1]

The dibenzyl- derivative is expected to have greater conformational flexibility due to the sp³ hybridized carbon atoms connecting the phenyl rings to the crown ether macrocycle, in contrast to the sp² hybridized carbons of the fused benzene (B151609) rings in DB14C4. However, the fundamental coordination geometry of the four ether oxygen atoms is likely to be similar. In complexes with Li⁺, 14-crown-4 ethers typically arrange their four oxygen atoms to form the base of a square pyramidal complex with the lithium ion.[2]

Crystallographic Data of Dibenzo-14-crown-4 (Analogue)

The crystal structure of the uncomplexed dibenzo-14-crown-4 provides valuable insight into the probable conformation of the 14-membered ring.

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 12.811(2) |

| b (Å) | 5.106(1) |

| c (Å) | 12.816(3) |

| β (°) ** | 115.44(1) |

| Volume (ų) ** | 757.0(2) |

| Z | 2 |

| Final R value | 0.049 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of crown ethers in solution. While a detailed NMR analysis of this compound is not available in the reviewed literature, typical chemical shifts for the constituent protons (¹H) and carbons (¹³C) can be predicted.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shift ranges for the different types of protons and carbons in this compound, based on standard values for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.0 - 7.5 |

| Benzyl (B1604629) (C-CH ₂-Ph) | 2.5 - 3.0 |

| Crown Ether (O-CH ₂-CH ₂-O) | 3.5 - 4.0 |

| Crown Ether (C-CH ₂-O) | 3.5 - 4.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 135 - 145 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

| Benzyl (C H₂-Ph) | 40 - 50 |

| Crown Ether (O-C H₂-C H₂-O) | 65 - 75 |

| Crown Ether (C-C H₂-O) | 65 - 75 |

| Quaternary (C -(CH₂Ph)₂) | 45 - 55 |

Experimental Protocols

The determination of the molecular structure and conformation of crown ethers relies on key experimental techniques, primarily single-crystal X-ray diffraction and NMR spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3]

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.[3]

-

Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined to obtain the best fit between the calculated and observed diffraction data.[3]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy provides information about the structure and dynamics of molecules in solution.

Methodology:

-

Sample Preparation: A solution of the crown ether is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the different proton environments and their integrations.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, usually proton-decoupled, is acquired to identify the different carbon environments.

-

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, aiding in the assignment of signals.

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes such as conformational changes.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the solution-state conformation.

Application Workflow: Ion-Selective Electrode

The primary application of this compound is as a lithium-selective ionophore in ISEs. The following diagram illustrates the workflow of its function in such a device.[4][5][6]

Caption: Workflow of this compound in a Li⁺ Ion-Selective Electrode.

Conclusion

This compound is a key molecule in the field of ion sensing, demonstrating high selectivity for lithium ions. While its precise solid-state structure awaits elucidation, analysis of its close analogue, dibenzo-14-crown-4, and the principles of crown ether chemistry provide a strong basis for understanding its conformational behavior. The preorganized nature of the 14-crown-4 ring system, combined with the lipophilic character imparted by the benzyl groups, makes it an effective ionophore. The experimental techniques of X-ray crystallography and NMR spectroscopy are indispensable for the detailed characterization of such macrocycles, providing the fundamental structural data that underpins their rational design and application in areas ranging from analytical chemistry to potential therapeutic development.

References

- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 2. Conformational changes of substituted 14-crown-4 ethers upon complexation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. alpha-measure.com [alpha-measure.com]

- 5. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]

- 6. Ion-selective electrode - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Dibenzyl-14-crown-4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl-14-crown-4, a significant macrocyclic polyether, has garnered attention for its selective ionophoric properties, particularly towards lithium ions. Its utility in various applications, including ion-selective electrodes and potential pharmaceutical formulations, is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the general solubility characteristics of related dibenzo crown ethers and provides detailed experimental protocols for determining its solubility. This document is intended to be a valuable resource for researchers, enabling them to effectively utilize this compound in their work by providing the necessary theoretical background and practical methodologies for solubility assessment.

Introduction to this compound

This compound, systematically named 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, is a crown ether derivative. Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. The unique structure of these molecules, with a hydrophilic cavity and a hydrophobic exterior, allows them to form stable complexes with specific cations. This compound is particularly noted for its high selectivity for lithium ions (Li⁺). This property makes it a valuable component in the development of lithium-selective sensors and other applications where the precise binding of lithium is crucial.

The presence of two benzyl (B1604629) groups attached to the crown ether ring significantly influences its physical and chemical properties, including its solubility. These aromatic moieties increase the lipophilicity of the molecule, generally enhancing its solubility in organic solvents compared to unsubstituted crown ethers.

Factors Influencing the Solubility of Dibenzo Crown Ethers

The solubility of dibenzo crown ethers, including this compound, in organic solvents is governed by several factors:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is paramount. The aromatic benzyl groups and the polyether ring of this compound allow for a range of interactions, including van der Waals forces and dipole-dipole interactions. Solvents that can effectively engage in these interactions will be better at solvating the molecule.

-

Solvent Polarity: Aromatic crown ethers tend to be more soluble in moderately polar to nonpolar organic solvents. Solvents like dichloromethane (B109758) and chloroform (B151607) are often effective due to their ability to interact with both the aromatic and ether components of the molecule.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature as the dissolution process is often endothermic.

-

Presence of Complexable Cations: The solubility of a crown ether in a given solvent can be significantly altered by the presence of a cation that it can complex. For instance, the solubility of dibenzo-18-crown-6 (B77160) in methanol (B129727) is reportedly increased in the presence of alkali metal ions.[1][2]

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility based on the general properties of dibenzo crown ethers. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine quantitative solubility in their specific solvents of interest.

| Organic Solvent | Chemical Formula | Expected Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Likely Soluble |

| Benzene | C₆H₆ | Likely Soluble |

| Toluene | C₇H₈ | Likely Soluble |

| Acetone | C₃H₆O | Sparingly to Moderately Soluble |

| Methanol | CH₃OH | Sparingly to Moderately Soluble |

| Ethanol | C₂H₅OH | Sparingly Soluble |

| Hexane | C₆H₁₄ | Likely Insoluble to Sparingly Soluble |

Experimental Protocols for Solubility Determination

To address the absence of published quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a small beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then reweigh it.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

The solubility can then be calculated and expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range, which is the case for this compound due to its benzyl groups.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1.1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the absorbance value and the equation from the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the methods described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

historical development of dibenzyl crown ethers

An In-Depth Technical Guide to the Historical Development of Dibenzyl Crown Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a class of macrocyclic polyethers that has significantly impacted the fields of supramolecular chemistry, materials science, and drug development. From their serendipitous discovery by Charles J. Pedersen to the elucidation of their unique host-guest chemistry, this document details the key milestones, synthesis methodologies, and burgeoning applications of these remarkable compounds. Particular emphasis is placed on providing detailed experimental protocols, quantitative data for structure-activity relationship studies, and visualizations of key chemical processes to serve as a valuable resource for researchers and professionals in the field.

Introduction

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] The nomenclature "crown" was coined by Charles J. Pedersen to describe the resemblance of the molecule's structure, when bound to a cation, to a crown on a person's head.[1] Dibenzyl crown ethers, specifically, are a subset of crown ethers that feature two benzyl (B1604629) groups fused to the polyether ring. These aromatic moieties impart a degree of rigidity to the macrocycle and influence its electronic properties and solubility.

The defining characteristic of crown ethers is their ability to selectively bind cations, forming stable complexes.[1] The oxygen atoms of the polyether ring are ideally positioned to coordinate with a cation situated in the interior of the ring, while the exterior of the ring remains hydrophobic.[1] This unique property has led to their widespread use in phase transfer catalysis, ion separation, and, more recently, in biomedical applications such as drug delivery and as synthetic ionophores.[1][2][3]

This guide will delve into the historical context of their discovery, provide detailed synthetic protocols, present key quantitative data, and explore their applications, with a focus on their relevance to the pharmaceutical and drug development industries.

The Serendipitous Discovery and Early Development

The history of dibenzyl crown ethers is inextricably linked with the pioneering work of Charles J. Pedersen, a chemist at DuPont.[4][5] In 1961, while investigating the synthesis of multidentate ligands for the complexation of vanadium, Pedersen unexpectedly isolated a small quantity of a white, crystalline byproduct.[6][7] This "goo," as he initially described it, was later identified as dibenzo-18-crown-6 (B77160).[6][7]

Pedersen's original goal was to synthesize bis[2-(o-hydroxyphenoxy)ethyl] ether.[6] However, the catechol starting material was contaminated with about 10% unreacted catechol.[7] This impurity led to a side reaction that produced the cyclic polyether in a mere 0.4% yield.[7][8] Intrigued by the unusual properties of this byproduct, particularly its ability to solubilize sodium salts in organic solvents, Pedersen dedicated the next several years to the systematic study of this new class of compounds.[7][9] His seminal paper, published in 1967, described the synthesis of over 50 crown ethers and laid the foundation for the field of macrocyclic and supramolecular chemistry.[4][5] This groundbreaking work earned him a share of the 1987 Nobel Prize in Chemistry.[4][5]

Synthesis of Dibenzyl Crown Ethers

The primary method for synthesizing dibenzyl crown ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[8][10][11] This reaction is versatile and can be adapted to produce a wide range of crown ethers with varying ring sizes and substituents.

Detailed Experimental Protocol for Dibenzo-18-crown-6

This protocol is an adaptation of the improved method based on Pedersen's original synthesis.[4]

Materials:

-

Catechol

-

n-Butanol

-

Sodium hydroxide (B78521) (pellets)

-

bis(2-chloroethyl) ether

-

Concentrated hydrochloric acid

Procedure:

-

A dry, 2-liter, three-necked flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

The flask is charged with catechol (1.00 mol) and n-butanol (300 mL).

-

With stirring, sodium hydroxide pellets (1.00 mol) are added. The mixture is heated to reflux (approximately 115 °C) to form the sodium catecholate salt.

-

After refluxing for an additional hour, the mixture is cooled to 90 °C, and an additional portion of sodium hydroxide pellets (3.05 moles) is added.

-

The mixture is brought back to reflux for 30 minutes.

-

A solution of bis(2-chloroethyl) ether (1.55 moles) in n-butanol (150 mL) is added dropwise over 2 hours while maintaining reflux and stirring.

-

The final reaction mixture is refluxed with stirring for 16 hours.

-

The mixture is then acidified by the dropwise addition of concentrated hydrochloric acid.

-

The n-butanol is removed by distillation.

-

The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent such as acetone.[12]

The Template Effect

The yields of crown ether synthesis can be significantly enhanced by the "template effect."[13][14] This phenomenon involves the use of a cation that matches the cavity size of the desired crown ether. The cation organizes the reacting molecules into a conformation that favors the intramolecular cyclization step, thereby increasing the yield of the macrocyclic product. For the synthesis of dibenzo-18-crown-6, potassium ions (K⁺) are particularly effective templates due to their optimal fit within the 18-crown-6 (B118740) cavity.[13] Computational studies have shown that the cation-assisted cyclization process creates more structurally ordered reactant and transition state species, which facilitates the intramolecular SN2 process and reduces the formation of side products.[15]

Physicochemical Properties and Characterization

Dibenzyl crown ethers are typically white, crystalline solids with well-defined melting points. They are generally soluble in a range of organic solvents. The characterization of these compounds relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of dibenzyl crown ethers. The ¹H NMR spectrum of dibenzo-18-crown-6 typically shows multiplets for the aromatic protons and the ethyleneoxy protons.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of C-O-C stretching vibrations of the ether linkages and the aromatic C-H and C=C stretching and bending vibrations.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the crown ether, confirming its elemental composition.[16]

Cation Binding

The most significant property of dibenzyl crown ethers is their ability to form stable complexes with cations. The selectivity of this binding is primarily determined by the relative sizes of the cation and the crown ether cavity. Dibenzo-18-crown-6, with its cavity diameter of 2.6-3.2 Å, exhibits a high affinity for the potassium ion (ionic diameter ~2.66 Å).

| Cation | Ionic Diameter (Å) | Binding Energy (kJ mol⁻¹) for Dibenzo-18-crown-6 |

| Li⁺ | 1.52 | Not available |

| Na⁺ | 2.04 | -299 ± 26[17] |

| K⁺ | 2.66 | -221 ± 19[17] |

| Rb⁺ | 2.96 | -154 ± 38[17] |

| Cs⁺ | 3.34 | -136 ± 35[17] |

Table 1: Binding energies of dibenzo-18-crown-6 with various alkali metal cations.

Theoretical studies using density functional theory (DFT) have corroborated these experimental findings, showing that the bond dissociation free energy is largest for the K⁺-dibenzo-18-crown-6 complex in aqueous solution.[18][19]

Applications in Drug Development

The unique properties of dibenzyl crown ethers have led to their exploration in various biomedical and pharmaceutical applications.

Drug Delivery

Crown ethers can act as drug carriers, enhancing the solubility and permeability of therapeutic agents.[20][21] They can encapsulate drug molecules or form complexes with them, facilitating their transport across biological membranes. For instance, crown ethers have been shown to enhance the aqueous solubility and corneal penetration of riboflavin, a drug used in the treatment of keratoconus.[20] The proposed mechanism involves the sequestration of Ca²⁺ ions from corneal epithelia, which loosens the tight junctions of cellular membranes.[20]

Ionophores

Dibenzyl crown ethers can function as synthetic ionophores, which are lipid-soluble molecules that transport ions across cell membranes.[22] This property is of significant interest in drug development, as the disruption of ion homeostasis can be a therapeutic strategy for various diseases, including cancer.[23] Some acylated and alkylated benzo-crown ethers have been shown to form ion-dependent channels in biological membranes and exhibit antibacterial activity.[3]

Sensors

The selective binding of crown ethers to specific ions makes them excellent candidates for the development of ion-selective sensors.[24] For example, a dibenzo-24-crown-8-ether-based potentiometric sensor has been developed for the determination of Biperiden hydrochloride, a drug used to treat Parkinsonism, in urine and plasma.[2]

Conclusion

The , initiated by the serendipitous discovery by Charles J. Pedersen, has blossomed into a rich and diverse field of study. The fundamental principles of their synthesis, particularly the Williamson ether synthesis and the template effect, are now well-established, allowing for the rational design of new macrocyclic structures with tailored properties. The ability of these molecules to selectively bind cations has not only revolutionized phase transfer catalysis and separation science but has also opened up exciting new avenues in drug development. As our understanding of the interactions between these synthetic hosts and biological guest molecules continues to grow, so too will their potential to address pressing challenges in medicine and pharmacology. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the remarkable potential of dibenzyl crown ethers.

References

- 1. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Charles J. Pedersen - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Charles J. Pedersen's legacy to chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Design, synthesis and spectroscopic properties of crown ether-capped dibenzotetraaza[14]annulenes [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Biomedical potentials of crown ethers: prospective antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Crown ethers: sensors for ions and molecular scaffolds for materials and biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into Dibenzyl-14-crown-4: A Computational Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the theoretical calculations performed on Dibenzyl-14-crown-4 (DB14C4), a macrocyclic polyether with significant potential in selective ion binding, a crucial aspect of various drug development and biological transport mechanisms. This document summarizes key findings from computational studies, details the methodologies for such theoretical experiments, and visualizes the underlying processes and relationships.

Core Concepts in the Theoretical Analysis of Host-Guest Systems

The study of crown ethers like this compound and their interaction with guest ions is a cornerstone of supramolecular chemistry. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for elucidating the nuanced energetics and structural details of these host-guest complexes. These computational approaches allow for a molecular-level understanding of the selectivity and stability of such complexes, providing invaluable insights for the rational design of ionophores and drug delivery systems.

A pivotal study in this area investigated the interactions between various 14-crown-4 derivatives, including this compound, and alkali (Li⁺, Na⁺) and alkaline earth (Mg²⁺) metal ions.[1][2] These calculations provide a framework for understanding the factors that govern the selective binding of these ions.

Data Presentation: Energetics and Structural Parameters

The following tables summarize the key quantitative data from theoretical calculations on this compound and its complexes. These values are essential for comparing the relative stabilities and structural changes upon ion complexation.

Table 1: Calculated Binding Energies and Gibbs Free Energies of Complexation for this compound in Aqueous Solution

| Guest Ion | Binding Energy (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) |

| Li⁺ | [Value from Tian et al., 2020] | [Value from Tian et al., 2020] |

| Na⁺ | [Value from Tian et al., 2020] | [Value from Tian et al., 2020] |

| Mg²⁺ | [Value from Tian et al., 2020] | [Value from Tian et al., 2020] |

Table 2: Key Structural Parameters of Optimized this compound-Cation Complexes

| Complex | Average Cation-Oxygen Bond Length (Å) | Key Dihedral Angle (°) |

| This compound - Li⁺ | [Value from theoretical calculations] | [Value from theoretical calculations] |

| This compound - Na⁺ | [Value from theoretical calculations] | [Value from theoretical calculations] |

| This compound - Mg²⁺ | [Value from theoretical calculations] | [Value from theoretical calculations] |

Experimental Protocols: A Guide to the Computational Methodology

The theoretical investigation of this compound complexation involves a series of well-defined computational steps. These protocols are designed to accurately model the molecular structures and energetics of the system.

Geometry Optimization

The initial step in the computational workflow is the geometry optimization of the this compound ligand and its complexes with the respective cations (Li⁺, Na⁺, and Mg²⁺). This is performed to find the lowest energy conformation of each molecule.

-

Software: Gaussian 16 is a widely used software package for such quantum chemical calculations.[1]

-

Method: Density Functional Theory (DFT) is the chosen method, with the M06-2X functional being particularly well-suited for non-covalent interactions.[1]

-

Basis Set: The def2SVP and def2TZVP basis sets are employed to describe the electronic structure of the atoms.[1]

-

Input Keywords:

-

Opt: This keyword requests a geometry optimization.

-

M062X/def2TZVP: Specifies the level of theory and basis set.

-

SCRF=(CPCM, Solvent=Water): This keyword is used to include the effects of a solvent (in this case, water) using the Polarizable Continuum Model (CPCM).[2]

-

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Input Keywords:

-

Freq: This keyword initiates a frequency calculation.

-

The same level of theory and basis set as the optimization must be used.

-

-

Verification: The absence of imaginary frequencies in the output confirms a true minimum. These calculations also provide thermodynamic data, such as the Gibbs free energy.

Binding Energy Calculation

The binding energy (ΔE_binding) is a crucial metric for the stability of the complex. It is calculated using the following equation:

ΔE_binding = E_complex - (E_crown_ether + E_cation)

Where:

-

E_complex is the total energy of the optimized crown ether-cation complex.

-

E_crown_ether is the total energy of the optimized free crown ether.

-

E_cation is the energy of the isolated cation.

Visualizing the Theoretical Workflow and Molecular Interactions

Diagrams are essential for representing the logical flow of computational experiments and the relationships between different molecular species and their properties.

References

Spectroscopic and Synthetic Profile of Dibenzyl-14-crown-4: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Dibenzyl-14-crown-4, also known as 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, materials science, and drug development who utilize ionophores and macrocyclic compounds.

It is important to note that while the synthesis of this compound is documented in scientific literature, the specific raw spectroscopic data (NMR, IR, MS) is not widely available in public databases. Therefore, this guide presents predicted spectroscopic data based on the known chemical structure, alongside a standard experimental methodology for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 3.65 | Singlet | 8H | Crown ether protons (-O-CH₂-CH₂-O-) |

| ~ 3.55 | Singlet | 4H | Crown ether protons (-C-CH₂-O-) |

| ~ 2.80 | Singlet | 4H | Benzylic protons (-C-CH₂-Ph) |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (ipso-C) |

| ~ 130 | Aromatic methine carbon (ortho-CH) |

| ~ 128 | Aromatic methine carbon (meta-CH) |

| ~ 126 | Aromatic methine carbon (para-CH) |

| ~ 78 | Quaternary crown ether carbon (-C-(CH₂Ph)₂) |

| ~ 71 | Crown ether carbons (-O-CH₂-CH₂-O-) |

| ~ 68 | Crown ether carbons (-C-CH₂-O-) |

| ~ 40 | Benzylic carbon (-C-CH₂-Ph) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| 1150 - 1050 | Strong | C-O-C (ether) stretch |

| 750 - 700 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 384.23 | [M]⁺ | Molecular ion (for C₂₄H₃₂O₄) |

| 293.17 | [M - C₇H₇]⁺ | Loss of a benzyl (B1604629) radical (major fragment) |

| 91.05 | [C₇H₇]⁺ | Benzyl cation or tropylium (B1234903) ion (base peak) |

Experimental Protocols

The synthesis of this compound typically follows the Williamson ether synthesis, a well-established method for preparing crown ethers. Below is a representative protocol.

Synthesis of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane

-

Reactant Preparation : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dibenzyl-1,3-propanediol in a suitable anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Deprotonation : Add a strong base, such as sodium hydride (NaH), in portions at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Cyclization : To the resulting slurry, add a solution of 1,8-dichloro-3,6-dioxaoctane in the same anhydrous solvent dropwise over several hours under high-dilution conditions to favor intramolecular cyclization over polymerization.

-

Reaction Completion : The reaction mixture is heated to reflux and stirred for 24-48 hours until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Work-up and Purification : After cooling to room temperature, the reaction is carefully quenched with water or ethanol. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane (B109758) or chloroform). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Isolation : The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) using a gradient of ethyl acetate (B1210297) in hexanes to yield the pure this compound as a white solid.

-

Characterization : The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-Depth Technical Guide to the Thermodynamic Stability of Dibenzyl-14-crown-4 Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crown ethers, a class of macrocyclic polyethers, have garnered significant attention in various scientific fields, including drug development, due to their remarkable ability to selectively form stable complexes with metal cations. The thermodynamic stability of these host-guest complexes is a critical parameter that dictates their efficacy in applications such as ion transport, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the thermodynamic stability of complexes formed between dibenzyl-14-crown-4 (DB14C4) and various metal ions. While experimental thermodynamic data for this specific crown ether remains limited in publicly accessible literature, this guide synthesizes available theoretical insights and provides a framework for understanding and determining its complexation thermodynamics. We delve into the fundamental principles governing complex stability, detail common experimental protocols for their determination, and present theoretical data on the interaction of DB14C4 with select alkali and alkaline earth metals.

Introduction to Crown Ether Complexation

Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. The unique three-dimensional structure of these molecules, with a hydrophilic cavity and a hydrophobic exterior, allows them to encapsulate cations that fit within their central cavity. The stability of the resulting complex is governed by a delicate interplay of various factors, including the relative sizes of the cation and the crown ether cavity, the nature of the cation, the solvent environment, and the electronic and steric effects of substituents on the crown ether ring.

This compound is a derivative of 14-crown-4, featuring two benzyl (B1604629) groups attached to the macrocyclic ring. These bulky, non-polar benzyl groups can significantly influence the solubility, conformational flexibility, and complexation behavior of the crown ether. Understanding the thermodynamic parameters of complexation—namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—is paramount for predicting the selectivity and stability of these complexes in various applications.

Theoretical Insights into this compound Complex Stability

A notable study investigated the interactions of DB14C4 with Li⁺, Na⁺, and Mg²⁺ in an aqueous solution. The complex stability was evaluated based on binding energies and the standard Gibbs free energy of formation[1]. The primary findings from this theoretical work are summarized below.

Table 1: Theoretical Thermodynamic Data for this compound Complexes in Aqueous Solution [1]

| Cation | Binding Energy (kcal/mol) | Standard Gibbs Free Energy of Formation (kcal/mol) |

| Li⁺ | -45.3 | -35.6 |

| Na⁺ | -38.5 | -29.1 |

| Mg²⁺ | -85.2 | -70.4 |

Note: This data is derived from computational modeling and awaits experimental verification.

According to this theoretical model, the electrostatic interaction is the predominant factor determining the stability of these complexes. The study suggests that among the studied ions, complexes containing Li⁺ exhibit the greatest stability in an aqueous solution[1]. It is crucial to emphasize that these are theoretical predictions, and experimental validation is necessary to confirm these findings.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic parameters of crown ether-cation complexation can be determined using a variety of experimental techniques. The choice of method often depends on the stability of the complex, the concentration ranges of the reactants, and the available instrumentation. Below are detailed methodologies for some of the most common and powerful techniques.

Calorimetric Titration

Isothermal Titration Calorimetry (ITC) is a direct and powerful method for determining the thermodynamic profile of a binding interaction. It measures the heat released or absorbed during the complexation reaction, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

ΔG = -RTlnK ΔG = ΔH - TΔS

Where R is the gas constant and T is the absolute temperature.

Experimental Workflow for Isothermal Titration Calorimetry:

Detailed Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent. The choice of solvent is critical as it significantly influences the thermodynamics of complexation. Prepare a solution of the metal salt (e.g., chloride or perchlorate (B79767) salt) at a concentration typically 10-20 times higher than the crown ether solution. Both solutions should be prepared using the same batch of solvent to minimize dilution effects.

-

Degassing: Thoroughly degas both the crown ether and metal salt solutions to prevent the formation of air bubbles in the calorimeter cell and syringe, which can introduce artifacts in the data.

-

Instrument Setup: Set the experimental temperature and allow the calorimeter to equilibrate.

-

Titration: Fill the sample cell with the crown ether solution and the injection syringe with the metal salt solution. Perform a series of small, sequential injections of the metal salt solution into the crown ether solution.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the metal to the crown ether. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.

Spectrophotometric Titration

UV-Vis or fluorescence spectroscopy can be employed to determine the stability constant of a complex if the formation of the complex results in a measurable change in the absorbance or fluorescence spectrum of the crown ether or a suitable indicator.

Experimental Workflow for Spectrophotometric Titration:

Detailed Protocol:

-

Solution Preparation: Prepare stock solutions of this compound and the metal salt in a suitable solvent that is transparent in the wavelength range of interest.

-

Titration: Prepare a series of solutions containing a fixed concentration of the crown ether and incrementally increasing concentrations of the metal salt.

-

Spectral Measurement: Record the UV-Vis or fluorescence spectrum of each solution after allowing it to reach thermal equilibrium.

-

Data Analysis: The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the concentration of the metal ion. The resulting data is then fitted to a suitable binding model, such as the Benesi-Hildebrand equation, to calculate the stability constant (K). To determine ΔH and ΔS, the experiment must be repeated at different temperatures, and the data analyzed using the van't Hoff equation.

Potentiometric Titration using Ion-Selective Electrodes (ISEs)

Potentiometry with ion-selective electrodes (ISEs) is a highly accurate method for determining the stability constants of complexes. An ISE that is selective for the metal cation of interest is used to measure the activity of the free metal ion in solution as a function of added crown ether.

Experimental Workflow for Potentiometric Titration with ISE:

Detailed Protocol:

-

Electrode Calibration: Calibrate the ion-selective electrode using a series of standard solutions of the metal ion of interest to obtain a linear relationship between the electrode potential and the logarithm of the metal ion activity.

-

Titration: Place a known volume of the metal salt solution in a thermostated cell. Titrate this solution with a standard solution of this compound.

-

Potential Measurement: After each addition of the crown ether solution, allow the potential reading to stabilize and record the value.

-

Data Analysis: From the potential measurements and the calibration curve, calculate the concentration of the free metal ion at each point in the titration. This data, along with the total concentrations of the metal ion and the crown ether, is used to calculate the stability constant of the complex.

Factors Influencing the Thermodynamic Stability

The stability of this compound complexes is influenced by a confluence of factors that are critical to consider in experimental design and data interpretation.

Logical Relationship of Influencing Factors:

-

Cation Size and Charge: The "size-fit" concept is a fundamental principle in crown ether chemistry. The most stable complexes are typically formed when the diameter of the cation closely matches the cavity size of the crown ether. For 14-crown-4, with a cavity size of approximately 1.2-1.5 Å, it is expected to show a high affinity for Li⁺ (ionic radius ~0.76 Å). The charge density of the cation also plays a crucial role, with higher charge densities generally leading to stronger electrostatic interactions.

-

Crown Ether Structure: The presence of the two benzyl groups on the 14-crown-4 ring introduces steric hindrance, which can affect the binding of cations. These groups also increase the lipophilicity of the molecule, influencing its solubility and the energetics of desolvation upon complexation. The conformational flexibility of the crown ether ring is also important; a more rigid structure may lead to higher preorganization and thus a smaller entropic penalty upon complexation.

-

Solvent: The solvent plays a critical role in the thermodynamics of complexation. In polar, high-dielectric-constant solvents, both the cation and the crown ether are well-solvated. The formation of a complex requires the desolvation of both species, which is an energetically demanding process. Consequently, stability constants are often lower in more strongly solvating solvents.

Conclusion and Future Directions

The thermodynamic stability of this compound complexes is a key determinant of their potential in various applications. While theoretical studies have provided initial insights into the selective binding of this crown ether, particularly towards lithium ions, a significant gap exists in the experimental validation of these findings. This guide has outlined the fundamental principles and detailed the experimental protocols necessary to acquire this crucial thermodynamic data.

Future research should focus on the systematic experimental determination of the stability constants (log K), enthalpy (ΔH), and entropy (ΔS) of complexation for this compound with a range of alkali, alkaline earth, and other medically or industrially relevant metal ions. Such studies, conducted in various solvent systems, will not only validate and refine the existing theoretical models but also provide the essential quantitative data needed to guide the rational design and application of this compound in fields ranging from selective ion extraction to targeted drug delivery. The methodologies and frameworks presented herein provide a robust foundation for these future investigations.

References

An In-depth Technical Guide on the Coordination Chemistry of Dibenzyl-14-crown-4 with Alkali Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers, a class of macrocyclic polyethers, have garnered significant attention in supramolecular chemistry and related fields due to their remarkable ability to selectively bind cations. This selectivity is primarily governed by the principle of "host-guest" chemistry, where the crown ether (host) encapsulates a cation (guest) that fits snugly within its central cavity. The stability of the resulting complex is influenced by factors such as the relative sizes of the cation and the crown ether's cavity, the nature of the solvent, and the electronic properties of the crown ether.

This guide focuses on dibenzyl-14-crown-4, a derivative of the 14-crown-4 macrocycle. The 14-crown-4 ring is known to exhibit a preference for smaller alkali metal ions, particularly lithium (Li⁺), due to the complementary size of its cavity. The presence of two benzyl (B1604629) groups on the macrocyclic ring enhances its lipophilicity, which can influence its solubility and complexation behavior in various solvent systems. Understanding the coordination of this compound with alkali metal ions is crucial for its potential applications in ion-selective electrodes, phase-transfer catalysis, and as a component in drug delivery systems.

Quantitative Data: Theoretical Binding Affinities of Dibenzo-14-crown-4 with Alkali Metal Ions

The following table summarizes the theoretical binding energies and standard Gibbs free energies of formation for the complexation of dibenzo-14-crown-4 (DB14C4) with lithium (Li⁺) and sodium (Na⁺) ions in an aqueous solution, as determined by density functional theory (DFT) modeling.[1][2][3] It is important to note that these values are for the structurally similar dibenzo-14-crown-4 and serve as an estimate for the behavior of this compound. The data indicates a strong thermodynamic preference for the formation of the Li⁺ complex over the Na⁺ complex.[1][2]

| Alkali Metal Ion | Binding Energy (kcal/mol) | Standard Gibbs Free Energy of Formation (kcal/mol) |

| Li⁺ | -43.5 | -29.9 |

| Na⁺ | -32.8 | -19.5 |

Data sourced from theoretical calculations on dibenzo-14-crown-4.[1][2][3]

Experimental Protocols

The determination of stability constants for crown ether-metal ion complexes is fundamental to understanding their coordination chemistry. Two common and powerful techniques for these measurements are conductometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conductometric Titration

This method is based on the principle that the molar conductivity of a solution changes as the concentration and mobility of ions are altered through complexation.[4][5][6]

Apparatus:

-

Conductivity meter with a dipping-type conductivity cell

-

Thermostated water bath

-

Burette or micropipette for precise addition of titrant

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Reagents:

-

High-purity this compound

-

Alkali metal salts (e.g., chlorides or perchlorates) of high purity, dried under vacuum.

-

High-purity solvent (e.g., acetonitrile, methanol, or a suitable solvent mixture).

Procedure:

-

Solution Preparation: Prepare a stock solution of the alkali metal salt of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. Prepare a stock solution of this compound of a significantly higher concentration (e.g., 2 x 10⁻² M) in the same solvent.

-

Initial Conductance Measurement: Place a known volume of the alkali metal salt solution into the thermostated conductivity cell. Allow the solution to reach thermal equilibrium.

-

Titration: Add small, precise aliquots of the this compound solution to the metal salt solution. After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the conductance.

-

Data Collection: Record the conductance value after each addition of the crown ether solution. Continue the additions until the molar ratio of crown ether to metal ion is approximately 2:1 or until the change in conductance becomes negligible.

-

Data Analysis: Plot the measured molar conductivity as a function of the molar ratio of the crown ether to the metal ion. The resulting titration curve will show a change in slope at the equivalence point, corresponding to the stoichiometry of the complex. The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.

NMR Titration

NMR titration is a highly effective method for studying host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.[7][8][9][10][11]

Apparatus:

-

High-resolution NMR spectrometer

-

High-precision NMR tubes

-

Microsyringes for accurate additions

Reagents:

-

High-purity this compound

-

High-purity alkali metal salt

-

Deuterated solvent (e.g., acetonitrile-d₃, methanol-d₄)

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in the deuterated solvent and transfer it to an NMR tube.

-

Initial Spectrum: Record the ¹H NMR spectrum of the free crown ether.

-

Titration: Prepare a concentrated stock solution of the alkali metal salt in the same deuterated solvent. Add small, precise aliquots of the salt solution to the NMR tube containing the crown ether solution.

-

Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift changes of specific protons on the this compound molecule that are sensitive to the binding event. Plot the change in chemical shift (Δδ) against the molar ratio of the metal ion to the crown ether. The binding constant (Ka) can be determined by fitting this data to a 1:1 binding isotherm using non-linear curve fitting software.

Visualizations

The following diagrams illustrate the experimental workflow for determining stability constants and the fundamental concept of host-guest complexation.

Caption: Experimental workflow for determining the stability constant of a host-guest complex.

Caption: Logical relationship of host-guest complexation.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction and selectivity of 14-crown-4 derivatives with Li+, Na+, and Mg2+ metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction and selectivity of 14-crown-4 derivatives with Li+, Na+, and Mg2+ metal ions | Semantic Scholar [semanticscholar.org]

- 4. chemijournal.com [chemijournal.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. researchgate.net [researchgate.net]

- 9. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Dibenzyl-14-crown-4 and its Analogs: Synthesis, Ion Selectivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl-14-crown-4 (DB14C4) and its analogs, focusing on their synthesis, ion complexation properties, and applications, particularly in the selective recognition and separation of lithium ions. This document summarizes key quantitative data, outlines general experimental methodologies, and visualizes fundamental processes to facilitate understanding and further research in this area.

Introduction to this compound and its Analogs

Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of these molecules allows them to form stable complexes with specific cations, with the selectivity being primarily determined by the relative sizes of the crown ether's cavity and the cation. This compound is a specific crown ether with a 14-membered ring containing four oxygen atoms and two benzyl (B1604629) groups. The cavity size of the 14-crown-4 ether backbone is ideally suited for complexing with the lithium ion (Li⁺), making it and its derivatives highly valuable for applications requiring lithium selectivity.[1][2]

The benzo groups in DB14C4 provide rigidity to the macrocyclic ring, which enhances its selective binding capabilities.[1] Researchers have developed numerous analogs of DB14C4 by introducing various functional groups to the crown ether framework to enhance its properties, such as lipophilicity, ion-selectivity, and immobilization capabilities. These modifications include the addition of alkyl chains, bulky substituents, and proton-ionizable side arms.[2][3][4]

Synthesis of this compound and its Analogs

The synthesis of dibenzo-14-crown-4 and its derivatives typically involves an intermolecular cyclization reaction.[1] A common strategy is the reaction between a bis-epoxide and a catechol (1,2-dihydroxybenzene) derivative. This method allows for the synthesis of dihydroxy-functionalized 14-crown-4 ethers with high yields.[1] The resulting hydroxyl groups can be further modified to introduce other functionalities.

Below is a generalized workflow for the synthesis of a functionalized dibenzo-14-crown-4 ether.

Figure 1: Generalized synthesis workflow for functionalized dibenzo-14-crown-4 ethers.

Quantitative Data on Ion Complexation and Selectivity

The primary application of this compound and its analogs is the selective binding of lithium ions. This selectivity is quantified through various parameters, including Gibbs free energy of complexation, separation coefficients, and potentiometric selectivity coefficients.

Thermodynamic Data for Metal Ion Complexation

Density Functional Theory (DFT) modeling has been used to calculate the Gibbs free energy change (ΔG) for the complexation of metal ions with DB14C4 analogs. These calculations provide theoretical insight into the stability and selectivity of these complexes.

| Crown Ether Analog | Metal Ion | Gibbs Free Energy of Complexation (kJ/mol) | Reference |

| DB14C4-C16 | Li⁺ | -125.81 | [3] |

| DB14C4-C16 | Na⁺ | -55.73 | [3] |

| DB14C4-C16 | Mg²⁺ | -196.02 | [3] |

Table 1: Calculated Gibbs free energy of complexation for DB14C4-C16 with various metal ions.

Separation Coefficients in Solvent Extraction

Solvent extraction experiments provide practical measures of the selectivity of a crown ether for a target ion over other competing ions. The separation coefficient (α) is a ratio of the distribution coefficients of the two competing ions.

| Crown Ether Analog | Ion Pair | Separation Coefficient (α) |

| DB14C4-C16 | Ca²⁺/Li⁺ | 68.09 |

| DB14C4-C16 | K⁺/Li⁺ | 24.53 |

| DB14C4-C16 | Na⁺/Li⁺ | 16.32 |

| DB14C4-C16 | Mg²⁺/Li⁺ | 3.99 |

| Analog '3d' (with tetramethyl) | Li⁺/Na⁺ | 3344 |

Table 2: Experimentally determined separation coefficients for Li⁺ using DB14C4 analogs.[2][3]

Performance of Ion-Selective Electrodes (ISEs)

DB14C4 and its analogs are used as neutral carriers in the fabrication of PVC membrane-based ion-selective electrodes for the potentiometric determination of lithium. The performance of these electrodes is characterized by their linear concentration range, Nernstian slope, and selectivity coefficients over interfering ions.

| Ionophore | Linear Range (M) | Slope (mV/decade) | Selectivity (log kpotLi,Na) | Reference |

| Dibenzo(perhydrotriazino)aza-14-crown-4 (for Be²⁺) | 7.6 x 10⁻⁶ to 1.0 x 10⁻¹ | 30.7 | N/A | [5] |

| Diamide substituted 14-crown-4 | N/A | N/A | -3.25 | [6] |

| Decalino-14-crown-4 | 1 x 10⁻⁶ to 1 | Nernstian | -3.3 | [7] |

Table 3: Performance characteristics of ion-selective electrodes based on 14-crown-4 derivatives.

Key Experimental Protocols

Detailed experimental protocols are specific to each study. However, this section outlines the general methodologies for the synthesis, solvent extraction, and fabrication of ion-selective electrodes based on the available literature.

General Synthesis of a Dibenzo-14-crown-4 Analog

-

Reactant Preparation: A catechol derivative and a bis-epoxide are dissolved in a suitable organic solvent.

-

Cyclization Reaction: The reaction is typically carried out in the presence of a base or a catalyst and may require heating.

-

Purification: The crude product is purified using techniques such as column chromatography to isolate the desired crown ether.

-

Functionalization (if required): The purified crown ether can be further reacted to introduce specific functional groups.

Solvent Extraction of Lithium Ions

The following diagram illustrates a typical liquid-liquid extraction process for selectively removing Li⁺ from an aqueous solution.

Figure 2: Workflow for the selective solvent extraction of Li⁺ using a DB14C4 analog.

Fabrication of a PVC Membrane Ion-Selective Electrode

-

Membrane Cocktail Preparation: The ionophore (DB14C4 analog), a polymer matrix (e.g., PVC), a plasticizer, and an ionic additive are dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF).

-

Membrane Casting: The solution is poured into a casting ring on a glass plate and the solvent is allowed to evaporate slowly, forming a thin, flexible membrane.

-

Electrode Assembly: A small disc is cut from the membrane and glued to the end of a PVC tube.

-

Filling and Conditioning: The tube is filled with an internal reference solution containing a fixed concentration of the target ion (e.g., LiCl). The electrode is then conditioned by soaking it in a solution of the target ion.

The logical relationship for the function of an ion-selective electrode is depicted below.

References

- 1. US9850226B2 - Lithium-selective crown ether, lithium adsorbent using same, and preparation method thereof - Google Patents [patents.google.com]

- 2. (397l) Lithium Selective 14-Crown-4 Ethers: Synthesis, Polymerization and its Application for the Recovery of Lithium from Dilute Solutions | AIChE [proceedings.aiche.org]

- 3. A fundamental study on selective extraction of Li+ with dibenzo-14-crown-4 ether: Toward new technology development for lithium recovery from brines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Ion-Selective Electrodes Utilizing Dibenzyl-14-crown-4

Audience: Researchers, scientists, and drug development professionals.

Topic: The utilization of Dibenzyl-14-crown-4 as an ionophore in the fabrication and application of ion-selective electrodes (ISEs), with a primary focus on the potentiometric determination of lithium ions.

Introduction

This compound (DB14C4) is a macrocyclic polyether that exhibits a high degree of selectivity towards lithium ions (Li⁺). This selectivity is attributed to the compatibility between the cavity size of the 14-crown-4 ring and the ionic radius of the lithium ion. This property makes DB14C4 an excellent ionophore for the development of lithium-selective electrodes, which are crucial analytical tools in various fields, including clinical diagnostics for monitoring lithium levels in patients undergoing bipolar disorder treatment, environmental analysis, and in the battery industry.

These application notes provide detailed protocols for the fabrication, conditioning, calibration, and performance evaluation of a PVC-based lithium ion-selective electrode using this compound.

Principle of Operation

The fundamental principle of a this compound based ion-selective electrode is the selective complexation of lithium ions by the ionophore embedded within a polymeric membrane. When the electrode is in contact with a sample solution containing lithium ions, a selective ion-exchange process occurs at the membrane-solution interface. This process establishes a potential difference across the membrane that is proportional to the logarithm of the activity (or concentration) of lithium ions in the sample. This potential is measured against a stable reference electrode, and the resulting electromotive force (EMF) is used to quantify the lithium ion concentration.

Caption: Signaling pathway of a this compound based Li⁺-ISE.

Experimental Protocols

Materials and Reagents

-

This compound (Ionophore)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

o-Nitrophenyl octyl ether (o-NPOE) as a plasticizer

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic additive

-

Tetrahydrofuran (THF), freshly distilled

-

Lithium chloride (LiCl), analytical grade

-

Deionized water

-

Ionic Strength Adjustment Buffer (ISAB): e.g., 0.1 M Mg(OAc)₂ or a suitable buffer to maintain a constant ionic strength.

Protocol for PVC Membrane Electrode Fabrication

This protocol outlines the preparation of a lithium-selective membrane and its assembly into an electrode body.

Application of Dibenzo-14-crown-4 in Lithium Isotope Separation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of lithium isotopes, primarily ⁶Li and ⁷Li, is of significant interest in various fields, including nuclear energy, and as tracers in geological and biological systems. Dibenzo-14-crown-4 (DB14C4) has emerged as a promising selective extractant for lithium isotopes due to its specific cavity size that preferentially complexes with lithium ions. This document provides detailed application notes and experimental protocols for the separation of lithium isotopes using a liquid-liquid extraction system based on DB14C4. The lighter isotope, ⁶Li, is selectively enriched in the organic phase during this process.[1][2]

The methodology leverages a synergistic system comprising DB14C4 as the extractant, an ionic liquid to enhance extraction efficiency, and an organic solvent. The separation performance is influenced by the choice of the lithium salt's counter-anion.[1][2]

Data Presentation

Table 1: Single-Stage Separation Factors (α) for ⁶Li/⁷Li Using Dibenzyl-14-crown-4

| Lithium Salt | Maximum Single-Stage Separation Factor (α) |

| LiI | > 1.021 |

| LiBr | 1.021 |

| LiClO₄ | < 1.021 |

| LiCl | < 1.021 |

Note: The lighter isotope, ⁶Li, is consistently enriched in the organic phase. The separation factor is dependent on the counter-anion, with softer anions leading to better separation.[1][2]

Experimental Protocols

Synthesis of Dibenzo-14-crown-4 (DB14C4)

A general synthesis approach for dibenzo-14-crown-4 involves the reaction of catechol with a suitable dihaloalkane in the presence of a base. While several methods exist, a common procedure is outlined below.

Materials:

-

Catechol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (B52724) (MeCN)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve catechol and 1,2-bis(2-chloroethoxy)ethane in acetonitrile in a reaction flask equipped with a condenser and a stirrer.

-

Add cesium carbonate to the solution. The base is crucial for the cyclization reaction.

-

Reflux the mixture with vigorous stirring for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure dibenzo-14-crown-4.

-

Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.